molecular formula C8H8BrClO B15145170 1-(3-Bromo-4-chlorophenyl)ethanol CAS No. 1552127-77-1

1-(3-Bromo-4-chlorophenyl)ethanol

Cat. No.: B15145170
CAS No.: 1552127-77-1
M. Wt: 235.50 g/mol
InChI Key: RGOUFUGNDAWVER-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)ethanol is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorobenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the halogen atoms.

Major Products Formed:

    Oxidation: Formation of 3-bromo-4-chlorobenzaldehyde or 3-bromo-4-chlorobenzophenone.

    Reduction: Formation of 1-(3-bromo-4-chlorophenyl)ethane.

    Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-chlorophenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-fluorophenyl)ethanol
  • 1-(3-Bromo-4-methylphenyl)ethanol
  • 1-(3-Bromo-4-nitrophenyl)ethanol

Comparison: 1-(3-Bromo-4-chlorophenyl)ethanol is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOUFUGNDAWVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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